molecular formula C19H15N3O4S B2784576 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide CAS No. 1903884-94-5

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2784576
CAS No.: 1903884-94-5
M. Wt: 381.41
InChI Key: RFULCMAWEVNRRJ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Benzothiazoles are a subclass of thiazoles and have been found to have significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of thiazoles is characterized by the potential for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thiazolidine, including compounds structurally similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide, exhibit potent antimicrobial activity. For instance, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. These compounds showed potent activity, with some exhibiting the best antimicrobial effects at low micromolar concentrations (Incerti et al., 2017).

Anticancer Activity

Another area of interest is the anticancer potential of thiazolidine derivatives. A novel series of compounds with a thiazolidine core showed significant in vitro anticancer activity against certain cancer cell lines. These studies suggest the structural modification of thiazolidine derivatives could lead to potent anticancer agents, highlighting the versatility of these compounds in drug development and oncological research (Prabhu et al., 2015).

Antidiabetic and Antihyperglycemic Effects

Thiazolidine derivatives have also been explored for their antidiabetic properties. Research into 3-substituted benzylthiazolidine-2,4-diones has identified compounds with promising antihyperglycemic effects, suggesting their potential as new antidiabetic agents. These findings contribute to the understanding of how structural variations in thiazolidine derivatives can influence their biological activity and therapeutic potential in diabetes management (Nomura et al., 1999).

Antitubercular and Antibacterial Effects

Thiazolidine derivatives have shown promising results in the fight against tuberculosis and bacterial infections. Compounds synthesized from 2-amino-5-nitrothiazole and evaluated for antitubercular activity demonstrated significant effects against Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular drugs (Samadhiya et al., 2013).

Mechanism of Action

The mechanism of action of thiazole and benzothiazole derivatives can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives have been found to inhibit M. tuberculosis .

Future Directions

The future directions in the research of thiazole and benzothiazole derivatives are likely to continue focusing on the design and synthesis of new compounds with improved biological activities and lesser side effects . This includes the development of new methods for the synthesis of these compounds and the exploration of their potential as bioactive molecules .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-16-11-26-19(25)22(16)10-14(12-6-2-1-3-7-12)20-17(24)18-21-13-8-4-5-9-15(13)27-18/h1-9,14H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULCMAWEVNRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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